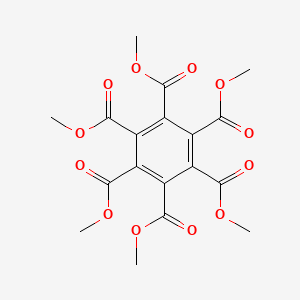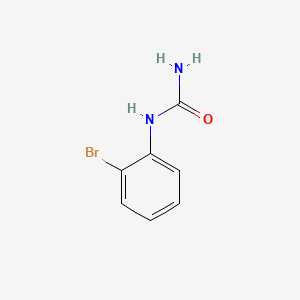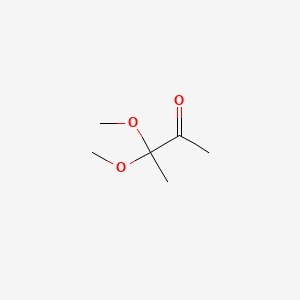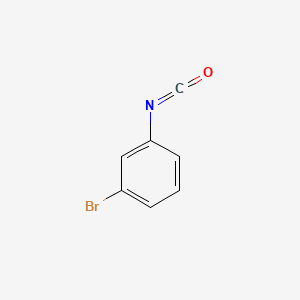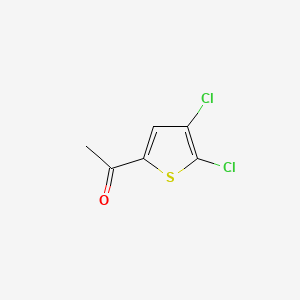
2-アセチル-4,5-ジクロロチオフェン
概要
説明
2-Acetyl-4,5-dichlorothiophene is a chemical compound with the molecular formula C6H4Cl2OS . It is used in various chemical reactions and has been studied for its potential applications .
Synthesis Analysis
The synthesis of compounds related to 2-Acetyl-4,5-dichlorothiophene has been reported in several studies . For instance, a series of 2-methoxypyridine-3-carbonitrile-bearing aryl substituents were synthesized in good yields by the condensation of chalcones with malononitrile in a basic medium . Another study reported the preparation of chalcones in high yields via the condensation of 3-acetyl-2,5-dichlorothiophene with aryl aldehydes .Molecular Structure Analysis
The molecular structure of 2-Acetyl-4,5-dichlorothiophene has been characterized using different spectroscopic methods . The compound has a molecular weight of 195.066 Da .Chemical Reactions Analysis
2-Acetyl-4,5-dichlorothiophene can participate in various chemical reactions. For example, it can undergo condensation with aryl aldehydes to produce chalcones . It can also react with thiosemicarbazide in the presence of a catalytic amount of hydrochloric acid to provide 1,3-thiazin-2-amine derivatives .科学的研究の応用
抗腫瘍用途
2-アセチル-4,5-ジクロロチオフェンは、DU145などの癌細胞株に対して強力な細胞毒性を示す化合物の合成に使用されてきました。 これらの化合物は、抗腫瘍細胞毒性コンジュゲートとしての可能性について研究されています .
抗菌および抗酸化活性
この化合物の誘導体は、抗菌および抗酸化活性について合成および特性評価されています。 これには、ラセミ体3-(2,5-ジクロロチオフェン-3-イル)-5-アリールピラゾール-1-カルボチオアミドとそのチアゾール誘導体に関する研究が含まれます .
カルコンの合成
この化合物は、さまざまな生物活性に可能性を示す芳香族ケトンであるカルコンの合成に使用されます。 このプロセスには、3-アセチル-2,5-ジクロロチオフェンとさまざまなアルデヒドとの反応が含まれます .
分子ドッキング研究
2-アセチル-4,5-ジクロロチオフェンの誘導体を用いて分子ドッキング研究が行われ、生物学的標的との相互作用を理解しました。これは、創薬における重要な要素です .
チエノ[3,2-e]-1,3-チアジン-4-オンの合成
この化合物は、医薬品化学においてさまざまな潜在的な用途を持つ2,5-ジクロロ-N-(置換アミノカルボノチオイル)チオフェン-3-カルボキサミドおよび2-(置換アミノ)-4H-チエノ[3,2-e]-1,3-チアジン-4-オンの合成のための出発試薬として役立ちます .
求電子置換反応
これは、チオフェン化学の基本である求電子置換反応に関与しています。 これらの反応は、さまざまな用途を持つさまざまなチオフェン誘導体を生成するために不可欠です .
作用機序
Biochemical Pathways
It’s worth noting that thiophene derivatives, such as 2-Acetyl-4,5-dichlorothiophene, are known to participate in various reactions, including electrophilic, nucleophilic, and radical substitutions .
Result of Action
Some studies suggest that thiophene derivatives may exhibit cytotoxic activities against certain cancer cell lines .
生化学分析
Biochemical Properties
2-Acetyl-4,5-dichlorothiophene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, specifically cytochrome P450 14 alpha-sterol demethylase (CYP51), through molecular docking studies . These interactions suggest that 2-Acetyl-4,5-dichlorothiophene may act as an inhibitor of CYP51, potentially affecting sterol biosynthesis pathways. Additionally, its antioxidant properties have been evaluated, indicating its ability to scavenge free radicals and reduce oxidative stress .
Cellular Effects
The effects of 2-Acetyl-4,5-dichlorothiophene on cellular processes have been studied in various cell lines. It has demonstrated cytotoxic activity against several cancer cell lines, including liver (HepG2), prostate (DU145), and breast (MBA-MB-231) cancer cells . This cytotoxicity is likely due to its ability to induce apoptosis and inhibit cell proliferation. Furthermore, 2-Acetyl-4,5-dichlorothiophene has been shown to influence cell signaling pathways, particularly those involved in oxidative stress response and apoptosis regulation .
Molecular Mechanism
At the molecular level, 2-Acetyl-4,5-dichlorothiophene exerts its effects through several mechanisms. It binds to cytochrome P450 enzymes, inhibiting their activity and thereby affecting sterol biosynthesis . This inhibition can lead to alterations in membrane fluidity and function, impacting cellular homeostasis. Additionally, the compound’s antioxidant properties enable it to neutralize reactive oxygen species, reducing oxidative damage to cellular components . These combined effects contribute to its cytotoxic and antiproliferative activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of 2-Acetyl-4,5-dichlorothiophene have been investigated. The compound exhibits moderate stability under standard laboratory conditions, with a tendency to degrade over extended periods . Long-term studies have shown that its effects on cellular function, such as cytotoxicity and enzyme inhibition, remain consistent over time, although the extent of these effects may diminish as the compound degrades .
Dosage Effects in Animal Models
Studies on the dosage effects of 2-Acetyl-4,5-dichlorothiophene in animal models have revealed a dose-dependent response. At lower doses, the compound exhibits minimal toxicity and maintains its cytotoxic and antioxidant properties . At higher doses, it can induce adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to balance therapeutic efficacy and safety.
Metabolic Pathways
2-Acetyl-4,5-dichlorothiophene is involved in several metabolic pathways, primarily those related to its interactions with cytochrome P450 enzymes . The compound undergoes biotransformation through oxidation and conjugation reactions, leading to the formation of various metabolites. These metabolic processes can influence the compound’s bioavailability and activity, as well as its potential for drug-drug interactions .
Transport and Distribution
The transport and distribution of 2-Acetyl-4,5-dichlorothiophene within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to accumulate in lipid-rich regions, such as cell membranes, due to its lipophilic nature. This localization can enhance its interactions with membrane-bound enzymes and receptors, thereby modulating its biological activity .
Subcellular Localization
2-Acetyl-4,5-dichlorothiophene is primarily localized in the endoplasmic reticulum and mitochondria within cells . This subcellular distribution is facilitated by targeting signals and post-translational modifications that direct the compound to these organelles. The localization in the endoplasmic reticulum allows it to interact with cytochrome P450 enzymes, while its presence in mitochondria enables it to influence oxidative phosphorylation and apoptosis pathways .
特性
IUPAC Name |
1-(4,5-dichlorothiophen-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2OS/c1-3(9)5-2-4(7)6(8)10-5/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSUJYLVQPGASF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(S1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60206384 | |
| Record name | Ethanone, 1-(4,5-dichloro-2-thienyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60206384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57681-59-1 | |
| Record name | 1-(4,5-Dichloro-2-thienyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57681-59-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-(4,5-dichloro-2-thienyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057681591 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanone, 1-(4,5-dichloro-2-thienyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60206384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
